molecular formula C9H8BrFO3 B13275738 3-(5-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid

3-(5-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13275738
M. Wt: 263.06 g/mol
InChI Key: MKZMTCHTOBEFHU-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H8BrFO3. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid typically involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable boronic acid derivative. The process can be carried out using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium, which is then reacted with a tri(C1-C6 alkyl) borate to form a di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate. This intermediate is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include lithium bases, boronic acids, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the aromatic ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorocinnamic acid
  • 5-Bromo-2-fluorophenyl acetic acid
  • 2-(5-Bromo-2-fluorophenyl)propan-2-amine

Uniqueness

3-(5-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group also adds to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrFO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

MKZMTCHTOBEFHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(C(=O)O)O)F

Origin of Product

United States

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